molecular formula C42H81NO3 B13817843 15-Tetracosenamide

15-Tetracosenamide

Cat. No.: B13817843
M. Wt: 648.1 g/mol
InChI Key: VJSBNBBOSZJDKB-RWBPQIQHSA-N
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Preparation Methods

15-Tetracosenamide can be synthesized using several methods. One common synthetic route involves the use of cis-15-tetracosenoic acid, DMAP (4-dimethylaminopyridine), and dicyclohexyl carbodiimide . Another method utilizes palmitic acid, 1′-carbonyldiimidazole, and DMAP to afford N-benzylpalmitamide in large quantities . These methods typically require purification steps, such as high-performance liquid chromatography (HPLC), to achieve high purity levels.

Chemical Reactions Analysis

15-Tetracosenamide undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 15-tetracosenamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to enhance endurance by increasing liver glycogen levels and decreasing blood urea nitrogen, lactate dehydrogenase, blood ammonia, and blood lactic acid levels . These effects suggest that this compound may influence metabolic pathways related to energy production and fatigue reduction.

Comparison with Similar Compounds

15-Tetracosenamide is similar to other fatty amides, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific structure and the particular biological effects it exerts, such as its anti-fatigue properties .

Properties

Molecular Formula

C42H81NO3

Molecular Weight

648.1 g/mol

IUPAC Name

(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide

InChI

InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17+,37-35+/t40-,41?/m0/s1

InChI Key

VJSBNBBOSZJDKB-RWBPQIQHSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C/CCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

Origin of Product

United States

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